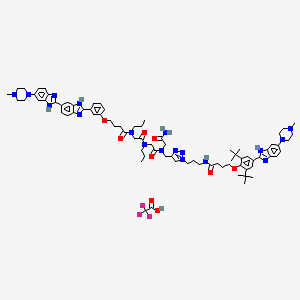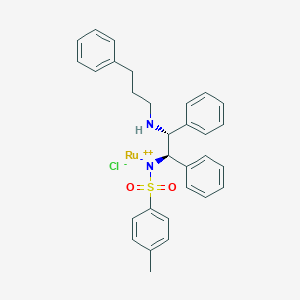![molecular formula C6HBrClIN2S B12432842 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a thieno[2,3-d]pyrimidine core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization with a suitable reagent to form the thienopyrimidine core.
Bromination: The thienopyrimidine core is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the efficient and scalable synthesis of the compound .
化学反应分析
Types of Reactions
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while coupling reactions can yield biaryl derivatives .
科学研究应用
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in the study of biological pathways and molecular targets, particularly in the development of enzyme inhibitors and receptor antagonists.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist by binding to active sites on enzymes or receptors, thereby modulating their activity. The presence of halogen atoms enhances the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: This compound has a similar structure but with different halogen positions.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound lacks the iodine atom, making it less versatile in certain reactions.
4-Chloro-5-iodothieno[2,3-d]pyrimidine: This compound lacks the bromine atom, affecting its reactivity and applications
Uniqueness
6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the thienopyrimidine core. This unique combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6HBrClIN2S |
|---|---|
分子量 |
375.41 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6HBrClIN2S/c7-4-3(9)2-5(8)10-1-11-6(2)12-4/h1H |
InChI 键 |
ZQYMMLPBWYTPKP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=C(S2)Br)I)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)

![3-(3,5-Dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12432794.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)


